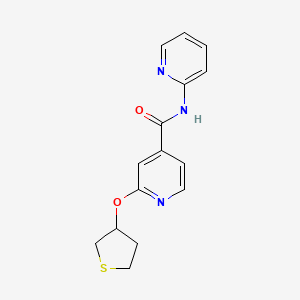

N-(pyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as THIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIQ is a small molecule that belongs to the class of isonicotinamide derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Crystal Engineering and Pharmaceutical Co-crystals

The novel carboxamide-pyridine N-oxide synthon, which is sustained via N-H...O- hydrogen bonding and C-H...O interaction, shows potential in crystal engineering. This synthon can assemble isonicotinamide N-oxide in a triple helix architecture, and it has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy, Babu, & Nangia, 2006).

Charge Density Study in Molecular Complexes

Polymorphs of the 2:1 molecular complex of isonicotinamide and oxalic acid have been characterized by X-ray charge density and single-crystal neutron diffraction studies. These studies reveal strong O-H...N intermolecular hydrogen bonding between the acid and the pyridine base, suggesting its significance in the development of polymorphic compounds (Schmidtmann et al., 2009).

Donor-Acceptor Electronic Coupling

Isonicotinato and isonicotinamido ligands have been used in synthesizing mixed-valence μ-isonicotinato and μ-isonicotinamido complexes. These complexes display significant intervalence charge-transfer bands, highlighting their potential in electronic and redox applications (Chou, Creutz, & Sutin, 1992).

Selectivity and Radiolysis in Extractants

Isonicotinamides have been studied for their extracting ability for various metal ions from nitric acid solutions, indicating their potential in radiolytic stability and metal ion extraction processes (Mowafy, 2007).

properties

IUPAC Name |

N-pyridin-2-yl-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(18-13-3-1-2-6-16-13)11-4-7-17-14(9-11)20-12-5-8-21-10-12/h1-4,6-7,9,12H,5,8,10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXGSGHPMGWAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)

![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2957835.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)